molecular formula C21H25FN2O5S B2822101 (E)-4-ethoxy-3-fluoro-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1235688-15-9

(E)-4-ethoxy-3-fluoro-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2822101
CAS No.: 1235688-15-9
M. Wt: 436.5
InChI Key: LYZUUERMKAUPAM-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-ethoxy-3-fluoro-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H25FN2O5S and its molecular weight is 436.5. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

A study by Kaya et al. (2016) explored the adsorption and corrosion inhibition properties of three piperidine derivatives on iron corrosion, utilizing quantum chemical calculations and molecular dynamics simulations. These derivatives, although not exactly matching the specified chemical compound, share structural similarities that indicate potential corrosion inhibition capabilities. The study found that the binding energies on metal surfaces of the studied compounds suggest their efficacy in corrosion inhibition, following the order: FMPPDBS > FMPPMBS > FMPPNBS, consistent with experimental data (Kaya et al., 2016).

Copolymerization and Polymer Modification

Research by Awadallah et al. (2021) focused on the synthesis and copolymerization of novel trisubstituted ethylenes, including fluoro, methyl, and methoxy ring-disubstituted octyl phenylcyanoacrylates. This work highlights the potential of using similar chemical structures for copolymerization with styrene, thereby modifying polymer properties. The study demonstrates the versatility of these compounds in creating polymers with tailored features (Awadallah et al., 2021).

Photochromic Materials Development

Ortyl et al. (2002) synthesized methylacrylate monomers containing azobenzene groups with heterocyclic sulfonamide substituents, revealing the photochromic properties of the resulting materials. This research points to applications in developing materials that exhibit trans-cis isomerization under light, useful in creating smart coatings and optical storage devices. The materials showed reversible isomerization with potential for applications requiring photo-responsive behavior (Ortyl et al., 2002).

Antagonists for Receptor Studies

Zajdel et al. (2012) conducted a study on the design, synthesis, and evaluation of arylsulfonamide/amide derivatives as potent 5-HT₇ receptor antagonists. This research illustrates the potential therapeutic applications of compounds with similar structures in targeting specific receptors for treating neurological conditions. The study identified potent ligands for the 5-HT₇R, highlighting the importance of chemical structure in the development of new pharmaceuticals (Zajdel et al., 2012).

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O5S/c1-2-28-20-7-6-18(14-19(20)22)30(26,27)23-15-16-9-11-24(12-10-16)21(25)8-5-17-4-3-13-29-17/h3-8,13-14,16,23H,2,9-12,15H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZUUERMKAUPAM-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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